molecular formula C5H5F3N2O B1394259 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol CAS No. 1225378-30-2

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

Cat. No. B1394259
M. Wt: 166.1 g/mol
InChI Key: HEPMJPOMKIRJCS-UHFFFAOYSA-N
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Description

The compound “3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol” is a pyrazine derivative with a trifluoromethyl group attached . Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The trifluoromethyl group could be introduced through various methods, such as treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered pyrazine ring with a trifluoromethyl group attached at the 3-position and a hydroxyl group (-OH) at the 2-position. The presence of the trifluoromethyl group could significantly affect the electronic properties of the molecule due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl and hydroxyl groups. The trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart certain properties, such as increased stability or altered reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is a compound involved in various synthetic pathways. For instance, it is a product in the synthesis of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines. The reactions of trifluoromethyl-containing 2H-pyran-2-one with 0-and N-nucleophiles lead to the formation of various complex molecules, demonstrating the compound's reactivity and potential in synthetic chemistry (Gerus et al., 2005).

Reaction Observations

The compound is also noted in the study of reactions involving 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones. This reaction not only yields the expected products but also some unexpected ones, indicating complex reaction pathways and the formation of diverse chemical structures. This underscores the compound's role in facilitating a range of chemical reactions and the formation of various products (Aggarwal et al., 2009).

Catalytic Processes

Moreover, the compound is implicated in copper-catalyzed processes, specifically in the trifluoromethylation–cyclization of olefinic carbonyls. This method allows for the selective formation of 2,3-dihydrofuran and 3,4-dihydropyran derivatives containing a CF3 group, showcasing its utility in the catalytic construction of oxygen-containing heterocycles (Bai et al., 2016).

Structural and Functional Utility

In addition to its role in synthetic chemistry, 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol is part of the structural backbone in various molecules with potential applications in pharmaceuticals and agrochemicals. Its incorporation in drug candidates can lead to enhanced properties, making it a significant compound in medicinal chemistry and related fields (Cho et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing trifluoromethyl groups can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPMJPOMKIRJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
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Reactant of Route 6
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